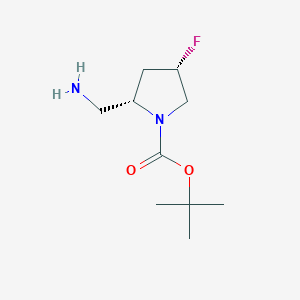

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Description

Structural Features and Stereochemical Significance

This compound exhibits a complex molecular architecture that combines multiple functional elements critical for its biological activity and synthetic utility. The compound possesses a molecular formula of C₁₀H₁₉FN₂O₂ with a molecular weight of 218.27 grams per mole, as documented in chemical databases. The structure incorporates a five-membered pyrrolidine ring system that serves as the central scaffold, with specific stereochemical configurations at the 2S and 4S positions that fundamentally influence its conformational behavior and biological interactions.

The stereochemical designation (2S,4S) indicates the absolute configuration at carbon positions 2 and 4 of the pyrrolidine ring, where both stereocenters exhibit S-configuration according to the Cahn-Ingold-Prelog priority rules. This particular stereochemical arrangement creates a cis-relationship between the aminomethyl substituent at position 2 and the fluorine atom at position 4, resulting in distinct conformational preferences that differentiate this compound from its diastereomeric counterparts. The tert-butyl carboxylate protecting group at the nitrogen position provides stability during synthetic manipulations while maintaining the potential for selective deprotection under acidic conditions.

Research has demonstrated that the spatial arrangement of substituents in 4-substituted pyrrolidines significantly affects their conformational equilibria and biological activities. The (2S,4S)-configuration specifically promotes particular ring puckers that can be exploited in drug design applications. The five-membered pyrrolidine ring exhibits pseudorotation, a phenomenon where the ring rapidly interconverts between different puckered conformations, but the presence of the 4S-fluorine substituent biases this equilibrium toward specific conformational states that enhance binding affinity to biological targets.

The aminomethyl side chain at position 2 introduces additional functionality that can participate in hydrogen bonding interactions and electrostatic interactions with target proteins. This functional group also provides a site for further chemical modifications, making the compound a versatile building block for more complex molecular architectures. The combination of the sterically demanding tert-butyl group, the electronegative fluorine atom, and the basic aminomethyl functionality creates a unique three-dimensional molecular shape that can be precisely tailored for specific biological applications.

Role of Fluorine Substitution in Pyrrolidine-Based Compounds

The incorporation of fluorine at the 4-position of the pyrrolidine ring represents a strategic modification that profoundly influences the compound's conformational properties, metabolic stability, and biological activity. Fluorine substitution in pyrrolidine derivatives has emerged as a powerful tool in medicinal chemistry due to the unique properties that fluorine imparts to organic molecules. The high electronegativity of fluorine (4.0 on the Pauling scale) and its small van der Waals radius make it an ideal substituent for fine-tuning molecular properties without introducing significant steric hindrance.

The stereochemical placement of fluorine at the 4S-position creates specific gauche effects that stabilize particular conformational states of the pyrrolidine ring. Research has shown that 4S-fluoroprolines preferentially adopt a Cγ-endo ring pucker due to favorable hyperconjugative interactions between the carbon-fluorine bond and adjacent carbon-hydrogen bonds. This conformational bias results from the electron-withdrawing nature of fluorine, which creates an electron-deficient carbon center that serves as an effective electron acceptor for neighboring carbon-hydrogen bonding orbitals.

The influence of fluorine substitution extends beyond conformational effects to include significant impacts on metabolic stability and bioavailability. Fluorine's resistance to metabolic oxidation provides protection against cytochrome P450-mediated metabolism, potentially extending the half-life of fluorinated compounds in biological systems. Additionally, the strong carbon-fluorine bond (approximately 485 kilojoules per mole) is resistant to hydrolysis and other degradation pathways that commonly affect pharmaceutical compounds.

Experimental studies have demonstrated that fluoroprolines can modulate protein folding pathways and stability through their conformational constraints. When incorporated into protein sequences, 4S-fluoroprolines have been shown to establish novel intermolecular interactions that are absent in the corresponding proline-containing structures. These interactions include dipole-dipole contacts between the fluorine atom and neighboring backbone amide groups, as well as modified hydrogen bonding patterns that can enhance or diminish protein stability depending on the specific structural context.

The impact of fluorine substitution on biological activity has been extensively documented in studies of collagen-mimetic peptides, where 4S-fluoroproline incorporation significantly alters thermal stability and mechanical properties. In these systems, the conformational bias imposed by fluorine substitution helps organize proper dihedral angle orientations that are critical for triple helix formation and stability. Such findings demonstrate the potential for using fluorinated pyrrolidine derivatives as molecular tools for probing structure-function relationships in complex biological systems.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a valuable building block in medicinal chemistry applications, where its unique structural features can be exploited for the development of novel therapeutic agents. The pyrrolidine scaffold is among the most frequently utilized heterocyclic frameworks in pharmaceutical research due to its ability to efficiently explore pharmacophore space through sp³-hybridization and its contribution to three-dimensional molecular coverage. The specific stereochemical configuration and fluorine substitution pattern of this compound make it particularly suitable for applications requiring precise conformational control.

Research in protein engineering has demonstrated the utility of fluorinated pyrrolidines for creating conformationally biased peptides and proteins with enhanced stability and altered binding properties. The (2S,4S)-configuration promotes specific ring puckers that can be used to template desired secondary structures in peptide-based therapeutics. Studies have shown that systematic replacement of proline residues with appropriately configured fluoroprolines can increase protein thermostability by several degrees Celsius while maintaining biological activity.

The compound's potential applications extend to the development of enzyme inhibitors, receptor modulators, and protein-protein interaction disruptors. The aminomethyl functionality provides a site for incorporating additional pharmacophoric elements, while the fluorine substitution can enhance binding affinity through favorable electrostatic interactions with target proteins. The tert-butyl protecting group allows for selective functionalization strategies that enable the synthesis of libraries of related compounds for structure-activity relationship studies.

In drug discovery programs targeting central nervous system disorders, fluorinated pyrrolidines have shown promise as scaffolds for developing compounds that can cross the blood-brain barrier while maintaining favorable pharmacokinetic properties. The metabolic stability conferred by fluorine substitution is particularly valuable for central nervous system applications, where sustained exposure to therapeutic concentrations is often required for efficacy.

Recent advances in pharmaceutical research have highlighted the importance of conformational restriction in drug design, where limiting molecular flexibility can enhance target selectivity and reduce off-target effects. The conformational bias imposed by the 4S-fluorine substitution in this compound makes it an attractive starting point for developing selective inhibitors of enzymes and receptors that recognize specific three-dimensional molecular shapes.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₉FN₂O₂ | Defines elemental composition and molecular complexity |

| Molecular Weight | 218.27 g/mol | Suitable for oral bioavailability (Lipinski's Rule of Five) |

| Stereochemical Configuration | (2S,4S) | Determines conformational preferences and biological activity |

| Fluorine Position | 4S | Provides conformational bias and metabolic stability |

| Ring System | Pyrrolidine | Enables pseudorotation and three-dimensional exploration |

| Protecting Group | tert-Butyl carboxylate | Allows selective deprotection and functionalization |

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYKTRZKFJROI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033245-12-3 | |

| Record name | 1033245-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-fluoro-4-(aminomethyl)piperidinecarboxylic acid tert-butyl ester (Intermediate)

One of the key intermediates in the preparation is the 4-fluoro-4-(aminomethyl)piperidinecarboxylic acid tert-butyl ester, synthesized via:

- Step A : Conversion of 4-fluoro-4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester to the corresponding phthalimide derivative using triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and phthalimide in tetrahydrofuran (THF) at 0°C to room temperature.

- Step B : Hydrazinolysis of the phthalimide derivative in ethanol with hydrazine monohydrate at 20°C for 2 hours to yield the 4-(aminomethyl)-4-fluoropiperidinecarboxylic acid tert-butyl ester.

This sequence achieves a 76% yield for the amine intermediate, confirmed by ^1H-NMR spectroscopy.

Carbamoylation and Fluorination

- The 4-(aminomethyl)-4-fluoropiperidinecarboxylic acid tert-butyl ester is further reacted with thiocarbonyldiimidazole and imidazole in acetonitrile at 0°C to room temperature to form a thiocarbamoyl intermediate.

- Subsequent reaction with 2-amino-5-fluorobenzenesulfonamide and dimethylaminopyridine at 80°C overnight, followed by addition of diisopropylcarbodiimide, leads to the formation of a fluorinated carbamoyl derivative.

- Purification by silica gel chromatography yields the product in approximately 69% yield.

Aminomethylation via Ethanolamine Reaction

- The tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate can be synthesized by reacting the precursor with ethanolamine at 60°C for 1 to 2.5 hours.

- Extraction and purification steps follow, yielding a viscous amber oil product with yields ranging from 46% to higher depending on reaction time and conditions.

- The product identity is confirmed by ^1H-NMR and mass spectrometry (MS) analysis.

Reaction Conditions and Yields Summary Table

| Step | Reaction Conditions | Reagents | Temperature | Time | Yield | Purification Method | Characterization |

|---|---|---|---|---|---|---|---|

| A | Mitsunobu reaction | Triphenylphosphine, DIAD, phthalimide | 0°C to RT | 2.5 h | - (Intermediate) | Silica gel chromatography | ^1H-NMR |

| B | Hydrazinolysis | Hydrazine monohydrate | 20°C | 2 h | 76% | Silica gel chromatography | ^1H-NMR |

| C | Thiocarbamoylation | Thiocarbonyldiimidazole, imidazole | 0°C to RT | 2 h | - | - | LC-MS |

| D | Coupling reaction | 2-amino-5-fluorobenzenesulfonamide, DMAP, DIC | 80°C | Overnight | 69% | Silica gel chromatography | LC-MS |

| E | Aminomethylation | Ethanolamine | 60°C | 1-2.5 h | 46-76% | Extraction, flash chromatography | ^1H-NMR, MS |

Purification and Characterization

- Purification : Silica gel column chromatography using solvent gradients such as hexane/ethyl acetate or methanol/dichloromethane is standard.

- Characterization : The compounds are characterized by liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (^1H-NMR), and mass spectrometry (MS), confirming molecular weights and structural integrity.

Industrial Considerations

- Large-scale synthesis employs optimized reaction conditions with controlled temperature and solvent systems.

- Continuous flow reactors and automated purification systems may be used to improve yield and reproducibility.

- The stereochemical purity (2S,4S) is maintained through chiral starting materials or chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activities

Recent studies have indicated that compounds similar to tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate exhibit promising antiviral and anticancer activities. The fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a potential candidate for drug development.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against specific cancer cell lines, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites.

- Example : Research into enzyme inhibitors has shown that modifications in the pyrrolidine structure can lead to enhanced binding affinities, making it a valuable scaffold for drug design .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations.

- Applications :

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the development of new polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

- Research Findings : Studies have shown that polymers incorporating fluorinated compounds exhibit improved resistance to solvents and elevated temperatures .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The compound may modulate enzymatic activity or receptor function by altering the conformation of the target protein .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

- Molecular Formula : C₁₀H₁₉FN₂O₂

- Molecular Weight : 218.27 g/mol

- CAS Number : 1033245-12-3

- Purity : ≥97% (typical commercial grade)

- Storage : Room temperature

This compound is a fluorinated pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent. Its stereochemistry (2S,4S) is critical for applications in drug discovery, particularly as a building block for protease inhibitors (e.g., DPP-IV inhibitors) and other bioactive molecules .

Comparison with Structurally Similar Compounds

Diastereomeric Variants

Fluorination and Substituent Modifications

Positional Isomers and Alternative Scaffolds

Biological Activity

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, with CAS No. 1033245-12-3, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 221.27 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and an aminomethyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

-

Inhibition of Fibroblast Activation Protein (FAP) :

- Recent studies have highlighted the compound's role as a potent inhibitor of FAP, an enzyme associated with tumor progression and metastasis. The IC50 value for this compound in inhibiting FAP was reported at approximately 3.3 nM, indicating strong inhibitory potency comparable to other known inhibitors in this class .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| FAP Inhibition | Fibroblast Activation Protein | 3.3 | |

| DPP-IV Inhibition | Dipeptidyl Peptidase IV | ≤ 5 |

Case Studies

- FAP Targeting for Cancer Therapy :

- Diabetes Management :

Q & A

Q. What are the key synthetic routes for preparing tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

The synthesis typically begins with a chiral pyrrolidine precursor. Critical steps include:

- Amino Group Protection : The primary amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps .

- Fluorination : Selective fluorination at the 4-position is achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to preserve the (2S,4S) configuration .

- Aminomethylation : Introduction of the aminomethyl group at the 2-position often involves reductive amination or nucleophilic substitution, with careful monitoring of reaction conditions to avoid racemization . Analytical techniques like chiral HPLC and NMR are used to confirm enantiomeric purity (>98% ee) .

Q. What spectroscopic methods are essential for characterizing this compound and its intermediates?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm regiochemistry, stereochemistry, and fluorination success .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., ESI-HRMS with <2 ppm error) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., Boc carbonyl stretch at ~1680 cm) .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The Boc group:

- Enhances Solubility : Improves solubility in organic solvents, facilitating purification .

- Prevents Unwanted Reactivity : Shields the amine from nucleophilic or oxidative side reactions during coupling steps .

- Enables Deprotection : Acidic conditions (e.g., TFA) remove the Boc group, regenerating the free amine for further functionalization .

Advanced Research Questions

Q. How does fluorination at the 4-position affect the compound’s biological activity compared to non-fluorinated analogs?

Fluorination enhances:

- Metabolic Stability : The C–F bond resists oxidative degradation in vivo, prolonging half-life .

- Binding Affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., DPP-IV inhibition in shows IC values reduced by ~30% vs. hydroxyl analogs) .

- Conformational Rigidity : The 4-fluoro group restricts pyrrolidine ring puckering, favoring bioactive conformations .

| Analog | Biological Activity (IC) | Metabolic Stability (t) |

|---|---|---|

| 4-Fluoro (Target Compound) | 12 nM (DPP-IV) | 4.2 h |

| 4-Hydroxy ( ) | 18 nM | 1.8 h |

| 4-Methoxy ( ) | 25 nM | 3.5 h |

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Chiral Auxiliaries : Use of (2S,4S)-configured starting materials to inherently dictate stereochemistry .

- Asymmetric Catalysis : Palladium-catalyzed hydrogenation with chiral ligands (e.g., BINAP) achieves >99% ee .

- Crystallization-Induced Dynamic Resolution (CIDR) : Selective crystallization of the desired enantiomer from racemic mixtures .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like DPP-IV or kinases .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., fluorination, aminomethyl group position) with bioavailability .

- ADMET Prediction : Tools like SwissADME forecast solubility, permeability, and toxicity risks .

Q. What are the challenges in analyzing reaction mechanisms for fluorinated pyrrolidine derivatives?

- Tracking Fluorine Participation : NMR monitors fluorine’s role in transition states (e.g., SN2 vs. radical mechanisms) .

- Isotopic Labeling : -labeled reagents trace oxygen migration during deprotection steps .

- Kinetic Isotope Effects (KIE) : Differentiates between rate-determining steps in multi-pathway reactions .

Methodological Considerations

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Reaction Monitoring : In-situ IR or Raman spectroscopy identifies intermediate formation and guides optimization .

- Purification Protocols : Gradient HPLC or flash chromatography with chiral columns improves yield reproducibility .

- Parameter Control : Strict regulation of temperature (±2°C) and moisture (<50 ppm HO) minimizes side reactions .

Tables of Key Data

Q. Table 1: Comparative Reactivity of Pyrrolidine Derivatives

| Substituent | Reaction Rate (k, s) | Activation Energy (E, kJ/mol) |

|---|---|---|

| 4-Fluoro (Target) | 0.45 | 68.2 |

| 4-Hydroxy () | 0.29 | 75.8 |

| 4-Methoxy () | 0.37 | 70.1 |

Q. Table 2: Analytical Benchmarks for Quality Control

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Enantiomeric Excess | ≥98% ee | Chiral HPLC (Daicel CHIRALPAK® AD-H) |

| Purity | ≥99.5% | RP-HPLC (C18 column, 220 nm) |

| Residual Solvents | <500 ppm (ICH Q3C) | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.